molecular formula C8H10N2O3 B13084618 2-Amino-2-(5-methoxy(2-pyridyl))acetic acid

2-Amino-2-(5-methoxy(2-pyridyl))acetic acid

Cat. No.: B13084618
M. Wt: 182.18 g/mol
InChI Key: OCLLGGXWTQDDHQ-UHFFFAOYSA-N
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Description

2-Amino-2-(5-methoxy(2-pyridyl))acetic acid is a compound that belongs to the class of amino acids It features a pyridine ring substituted with a methoxy group at the 5-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-methoxy(2-pyridyl))acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-2-pyridinecarboxylic acid with ammonia or an amine under suitable conditions to introduce the amino group at the 2-position. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-methoxy(2-pyridyl))acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-2-(5-methoxy(2-pyridyl))acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-methoxy(2-pyridyl))acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(5-chloro(2-pyridyl))acetic acid: Similar structure but with a chloro group instead of a methoxy group.

    2-Amino-2-(5-hydroxy(2-pyridyl))acetic acid: Features a hydroxy group instead of a methoxy group.

    2-Amino-2-(5-methyl(2-pyridyl))acetic acid: Contains a methyl group instead of a methoxy group.

Uniqueness

2-Amino-2-(5-methoxy(2-pyridyl))acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

2-amino-2-(5-methoxypyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-5-2-3-6(10-4-5)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLLGGXWTQDDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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